molecular formula C11H11F6NO2 B2578368 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol CAS No. 477864-28-1

1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol

Cat. No.: B2578368
CAS No.: 477864-28-1
M. Wt: 303.204
InChI Key: NYCAASSIWVAVEJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol is a versatile chemical compound used extensively in scientific research. It exhibits remarkable properties that enable its application in diverse fields such as pharmaceuticals, material science, and organic synthesis.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol typically involves the reaction of 4-(trifluoromethoxy)benzylamine with 1,1,1-trifluoro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethoxy group is replaced by other nucleophiles like halides or thiols

Scientific Research Applications

1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol is used in various scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.

    Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes or receptors by forming stable complexes, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol is unique due to its trifluoromethoxy group, which imparts distinct properties such as high electronegativity and thermal stability. Similar compounds include:

    1,1,1-Trifluoro-2-propanol: A related compound with similar applications in organic synthesis and material science.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol used in various chemical reactions and as a solvent in peptide synthesis.

    Trifluoromethyl ethers: Compounds containing the trifluoromethoxy group, used in pharmaceuticals and agrochemicals.

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name

1,1,1-trifluoro-3-[[4-(trifluoromethoxy)phenyl]methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO2/c12-10(13,14)9(19)6-18-5-7-1-3-8(4-2-7)20-11(15,16)17/h1-4,9,18-19H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCAASSIWVAVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(C(F)(F)F)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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